

# Synthesis of viloxazine from 2-ethoxyphenol and epichlorohydrin

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Compound of Interest		
Compound Name:	Viloxazine	
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# Synthesis of Viloxazine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of **viloxazine**, a selective norepinephrine reuptake inhibitor, from 2-ethoxyphenol and epichlorohydrin. The described methodology is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

## **Overview of the Synthetic Pathway**

The synthesis of **viloxazine** from 2-ethoxyphenol and epichlorohydrin is a well-established multi-step process. The overall pathway involves the initial formation of an epoxide intermediate, followed by a ring-opening and cyclization reaction to form the morpholine ring, and finally, conversion to the hydrochloride salt.[1][2][3][4]

#### The key steps are:

- Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst to yield the epoxide intermediate.[1][2][5]
- Step 2: Synthesis of Viloxazine Base. The epoxide intermediate is then reacted with 2aminoethyl hydrogen sulfate in the presence of a strong base, leading to the opening of the



epoxide ring and subsequent cyclization to form the **viloxazine** free base, (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine.[1][2]

• Step 3: Formation of **Viloxazine** Hydrochloride. The final step involves the treatment of the **viloxazine** free base with hydrochloric acid to form the stable hydrochloride salt, which is then purified by recrystallization.[1]

**Experimental Protocols** 

**Materials and Reagents** 

Reagent/Material	Grade	Supplier
2-Ethoxyphenol	Reagent	Sigma-Aldrich
Epichlorohydrin	Reagent	Sigma-Aldrich
Sodium Hydroxide	ACS Grade	Fisher Scientific
Potassium Carbonate	Anhydrous	Acros Organics
Tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4)	97%	Alfa Aesar
2-Aminoethyl hydrogen sulfate	98%	TCI Chemicals
Toluene	Anhydrous	EMD Millipore
Isopropanol	ACS Grade	Fisher Scientific
Ethyl Acetate	ACS Grade	VWR Chemicals
Concentrated Hydrochloric Acid	ACS Grade	J.T. Baker

## **Step-by-Step Synthesis Protocol**

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

• To a solution of 2-ethoxyphenol (1 equivalent) in a suitable solvent such as toluene, add potassium carbonate (2 equivalents) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (0.1 equivalents).[1][5]



- Heat the mixture to 50-60°C with stirring.[5]
- Slowly add epichlorohydrin (1.2 equivalents) to the reaction mixture.
- Maintain the reaction at 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and wash with water to remove inorganic salts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate is often used in the next step without further purification, with an expected yield of nearly quantitative.[1]

#### Step 2: Synthesis of Viloxazine Base

- In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1 equivalent) in water.
- Add a strong base, such as sodium hydroxide (a large excess, >10 molar ratio to the epoxide), to the solution.[2]
- Add the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane from Step 1 to this basic solution.
- Heat the mixture with stirring. The reaction involves the opening of the epoxide ring followed by an intramolecular cyclization to form the morpholine ring.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Extract the viloxazine free base with an organic solvent like diethyl ether or toluene.[6][7]
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude viloxazine base.[7] The reported yield for this step is approximately 40%.[1]

#### Step 3: Formation and Purification of Viloxazine Hydrochloride



- Dissolve the crude **viloxazine** base in isopropanol.[1][7]
- Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic.
- Add ethyl acetate to the mixture to induce precipitation of the hydrochloride salt.[1][7]
- Cool the mixture to facilitate complete crystallization.
- Filter the solid product and wash with cold ethyl acetate.
- Recrystallize the crude **viloxazine** hydrochloride from a mixture of isopropanol and water to obtain the purified product.[1] The final product is expected to have a purity of over 99%.[1]

### **Data Presentation**

Table 1: Summary of Reaction Parameters and Yields



Step	Key Reage nts	Base	<b>Cataly</b> st	Solven t	Tempe rature (°C)	Time (h)	Yield (%)	Purity (%)
1	2- Ethoxyp henol, Epichlor ohydrin	K2CO3	n- Bu4NH SO4	Toluene	50-60	Varies	~Quanti tative	-
2	1-(2- ethoxyp henoxy) -2,3- epoxypr opane, 2- Aminoe thyl hydroge n sulfate	NaOH	-	Water/E thanol	60	18	~40	-
3	Viloxazi ne Base, HCl	-	-	Isoprop anol/Et hyl Acetate	Room Temp	-	High	>99

## Visualization of Processes Synthetic Workflow



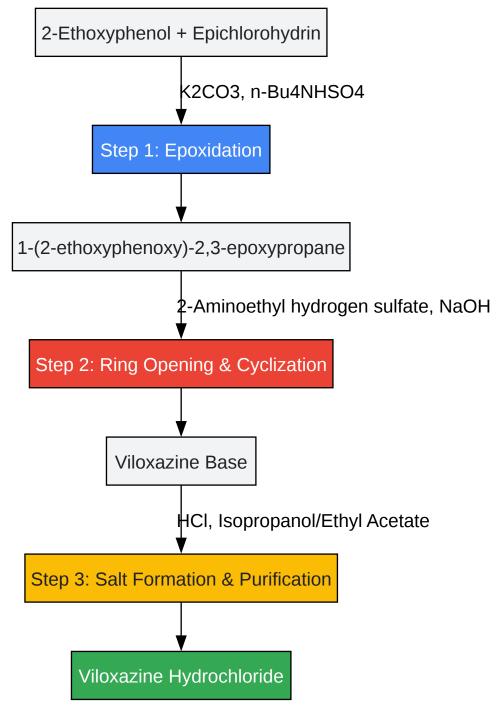


Figure 1: Synthetic Workflow for Viloxazine Hydrochloride

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Caption: Synthetic Workflow for Viloxazine Hydrochloride.

## **Proposed Mechanism of Action of Viloxazine**



**Viloxazine**'s therapeutic effects in ADHD are attributed to its dual action on noradrenergic and serotonergic systems.[8][9] It acts as a selective norepinephrine reuptake inhibitor (NRI) and also modulates serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[8][10][11] This combined activity leads to an increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[8][12]

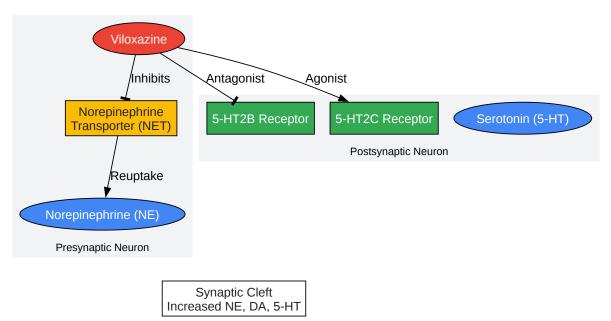


Figure 2: Viloxazine's Mechanism of Action

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